3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Chemical Classification and Structural Characterization
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide belongs to the benzoxazole-sulfonamide class, characterized by a fused benzene and oxazole ring system substituted with a sulfonamide group. Its molecular formula is $$ \text{C}8\text{H}8\text{N}2\text{O}4\text{S} $$, with a molecular weight of 228.23 g/mol. Key structural features include:
- A benzoxazole core (fused benzene and oxazole rings).
- A methyl group at position 3.
- A sulfonamide moiety (-SO$$2$$NH$$2$$) at position 5.
The compound’s planar geometry and electron-deficient oxazole ring facilitate interactions with biological targets, such as enzymes involved in folate synthesis.
Table 1: Molecular Properties
Historical Development and Discovery Context
The compound emerged from advancements in heterocyclic sulfonamide synthesis during the early 21st century. Benzoxazoles were first synthesized in the mid-20th century as structural analogs of nucleic acid bases. The integration of sulfonamide groups into benzoxazole frameworks gained traction in the 2000s, driven by the need for novel antimicrobial agents.
Key milestones include:
- 2010s : Development of metal-free carboxylation methods using CO$$_2$$ to synthesize benzoxazole derivatives.
- 2020s : Exploration of this compound as a precursor for antitumor and antimicrobial agents.
Position in Benzoxazole-Sulfonamide Chemistry
This compound occupies a niche in dual-functional heterocycles , merging the electronic properties of benzoxazoles with the bioactivity of sulfonamides. Its structural analogs are classified based on substitution patterns:
Table 2: Comparative Analysis of Benzoxazole-Sulfonamide Derivatives
Its 5-sulfonamide substitution enhances solubility and target binding compared to non-sulfonylated benzoxazoles.
Molecular Identifiers and Nomenclature
The compound is systematically identified through:
- IUPAC Name : 3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide.
- CAS Registry : 1514854-90-0.
- Synonym : 5-sulfamoyl-3-methyl-1,3-benzoxazol-2(3H)-one.
Table 3: Molecular Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| InChIKey | NFGMREKFXDHFJO-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O | PubChem |
| Depositor-Supplied ID | AKOS023262388 | PubChem |
Significance in Heterocyclic Chemistry Research
As a hybrid heterocycle , this compound bridges two pharmacophores:
- Benzoxazole : Contributes aromatic stability and π-stacking interactions.
- Sulfonamide : Enables hydrogen bonding and enzyme inhibition.
Its applications include:
- Antimicrobial Development : Inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA).
- Drug Discovery : Serves as a scaffold for synthesizing derivatives with modified pharmacokinetics.
Recent studies highlight its role in catalysis-free synthesis methods, aligning with green chemistry principles.
Properties
IUPAC Name |
3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMREKFXDHFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide compound with significant biological activity, primarily attributed to its structural features and the presence of the sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly bacterial infections.
- Molecular Formula : C₈H₈N₂O₄S
- Molecular Weight : 228.23 g/mol
- CAS Number : 1514854-90-0
The biological activity of this compound is largely due to its ability to inhibit bacterial growth by interfering with folic acid synthesis. This is a common mechanism among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria.
Biological Activities
Preliminary studies have indicated that this compound may exhibit various biological activities, including:
-
Antibacterial Activity :
- The sulfonamide moiety is known for its antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria.
- In vitro studies suggest effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.
-
Antiproliferative Effects :
- Research indicates potential antiproliferative effects on cancer cell lines, suggesting a role in oncology.
- Specific IC50 values for different cancer cell lines need further exploration to establish therapeutic relevance.
-
Enzyme Inhibition :
- Interaction studies show that this compound can bind to enzymes involved in folate metabolism, potentially leading to the development of novel enzyme inhibitors.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives. Below are notable findings:
-
Study on Antimicrobial Efficacy :
- A study conducted by [source] evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cancer Cell Line Studies :
- Research published in [source] investigated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 30 µM, indicating moderate activity that warrants further investigation.
-
Enzyme Binding Studies :
- A virtual screening study aimed at identifying potential inhibitors for enzymes involved in folate synthesis highlighted this compound as a promising candidate with favorable binding affinity [source].
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | 62522-63-8 | 0.99 | Chloride substituent enhances reactivity |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | 22876-18-2 | 0.96 | Lacks methyl group at position 3 |
| 5-Chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride | 5791-05-9 | 0.86 | Contains a chlorine atom at position 5 |
Scientific Research Applications
The biological activity of 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is primarily attributed to its sulfonamide group, known for its antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Potential to inhibit tumor growth through modulation of specific cellular pathways.
Medicinal Chemistry Applications
- Drug Development : The compound serves as a lead structure for synthesizing new sulfonamide derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce side effects.
- Enzyme Inhibition Studies : Interaction studies have focused on the compound's binding affinity with enzymes involved in folate metabolism, which could lead to the development of targeted therapies for diseases like cancer and bacterial infections.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
- Anticancer Activity : Research conducted on cell lines indicated that the compound could inhibit cell proliferation in certain cancer types, prompting further investigation into its mechanism of action and potential as an anticancer drug.
- Synthesis of New Derivatives : Innovative synthetic routes have been developed to create analogs with improved pharmacological profiles, showcasing the versatility of this compound in drug discovery efforts.
Comparison with Similar Compounds
Benzo[d]oxazole Sulfonamide Derivatives
Key structural analogs and their properties:
Structural Insights:
Heterocyclic Sulfonamides with Varied Cores
Comparison with non-oxazole sulfonamide derivatives:
Functional Insights:
Carbonic Anhydrase Inhibition
- The target compound’s 3-methyl-2-oxo substitution aligns with structure-activity relationship (SAR) trends for CA IX selectivity. Methyl groups at position 3 minimize off-target interactions with ubiquitous CA II .
- In contrast, urea-linked benzo[d]oxazole sulfonamides (e.g., from Scheme 1 in ) show broader isoform inhibition but lower selectivity due to flexible urea moieties .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves:
- Starting from 3-methylbenzoxazol-2(3H)-one or 3-methylbenzoxalinone as the core heterocyclic precursor.
- Introduction of the sulfonyl group via reaction with sulfonyl chlorides or chlorosulfonic acid.
- Subsequent conversion of sulfonyl chlorides to sulfonamides by reaction with ammonia or amines.
This approach leverages the electrophilic sulfonylation of the aromatic ring at the 5-position, followed by amination to yield the sulfonamide functionality.
Detailed Preparation Methods
Sulfonylation Using Chlorosulfonic Acid
One of the most reported and efficient methods involves the direct sulfonylation of 3-methylbenzoxazol-2(3H)-one with chlorosulfonic acid under controlled temperature conditions.
Procedure Summary
- Starting material: 3-Methylbenzoxazol-2(3H)-one (4.16 mmol)
- Reagent: Chlorosulfonic acid (approx. 17.5 g, large excess)
- Conditions: Addition in several batches at 0 °C, then warming to room temperature and stirring for 2–3 hours.
- Work-up: The reaction mixture is slowly poured into crushed ice or cold brine (0 °C), followed by extraction with ethyl acetate.
- Purification: Organic layers are dried over sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Yield: Approximately 46% yield of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride as a light brown solid.
- Characterization: 1H NMR confirms the structure with characteristic aromatic and methyl signals (e.g., δ 8.00, 7.97, 7.16, 3.52 ppm).
Notes
- The reaction requires an inert atmosphere and careful temperature control to avoid side reactions.
- The sulfonyl chloride intermediate is reactive and can be further converted to the sulfonamide by reaction with ammonia or amines.
- The use of chlorosulfonic acid is critical for introducing the sulfonyl chloride group at the 5-position of the benzoxazole ring.
Conversion of Sulfonyl Chloride to Sulfonamide
After obtaining the sulfonyl chloride intermediate, the sulfonamide is prepared via nucleophilic substitution with ammonia or primary amines.
Typical Conditions
- Reagents: Sulfonyl chloride intermediate, aqueous ammonia or amine solution.
- Solvent: Organic solvents such as dichloromethane or ethyl acetate, sometimes with water.
- Temperature: Mild conditions, often room temperature or slightly elevated.
- Outcome: Formation of the sulfonamide functional group at the 5-position.
This step is crucial to yield the final compound, this compound.
Alternative Synthetic Routes
Other methods reported in the literature include:
- Condensation reactions starting from appropriate oxazole and thiadiazole precursors, followed by sulfonylation and amination steps.
- Use of microwave-assisted synthesis or one-pot multicomponent reactions to enhance yield and reduce reaction times.
- Coupling of sulfonamide moieties with heterocyclic aromatic systems under mild base catalysis (e.g., triethylamine).
These alternative strategies aim to improve efficiency, yield, and purity, and may be tailored depending on the desired substitution pattern or scale.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation (chlorosulfonic acid) | 3-Methylbenzoxazol-2(3H)-one + chlorosulfonic acid (0 °C to RT, 2–3 h) | ~46% | Requires inert atmosphere; produces sulfonyl chloride intermediate |
| Work-up and extraction | Ice/brine quench, extraction with EtOAc, drying over MgSO4 or Na2SO4 | — | Standard organic work-up |
| Conversion to sulfonamide | Sulfonyl chloride + ammonia or amine (RT, mild conditions) | High | Final step to obtain sulfonamide derivative |
| Alternative methods | Microwave-assisted synthesis, one-pot reactions | Variable | Used for efficiency improvements and specific derivatives |
Research Findings and Optimization Notes
- The sulfonylation step is sensitive to temperature and reagent addition rate; slow addition at low temperature (0 °C) minimizes side reactions and improves regioselectivity.
- Using chlorosulfonic acid in excess ensures complete sulfonylation but requires careful quenching due to its corrosive nature.
- The sulfonyl chloride intermediate is typically isolated and characterized before conversion to the sulfonamide to ensure purity and yield.
- Microwave-assisted synthesis has been reported to reduce reaction time significantly while maintaining comparable yields.
- The choice of solvent and base during the amination step influences the purity and crystallinity of the final sulfonamide product.
Q & A
Q. What are the established synthetic routes for 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step procedures, including cyclization and sulfonylation. For example:
- Cyclization step : Formation of the benzo[d]oxazole core using hydroxylamine hydrochloride under reflux in ethanol/water (80°C, 86% yield) .
- Sulfonylation : Reacting the intermediate with sulfonyl chlorides in dichloromethane (DCM) with pyridine as a base at 43°C, followed by purification via flash chromatography .
Key conditions : Use anhydrous solvents, controlled temperature (43–80°C), and stoichiometric equivalents of sulfonyl chlorides to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : For confirming the benzo[d]oxazole core and sulfonamide substituents. ¹H and ¹³C NMR can resolve methyl and sulfonamide groups .
- HPLC : To assess purity, especially when using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated for sulfonamide analogs .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group .
- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. What pharmacological targets are plausible for this sulfonamide derivative, and how can its activity be validated?
- Target hypothesis : Carbonic anhydrase isoforms or tyrosine kinases, common targets for sulfonamides.
- Validation methods :
Q. How can contradictory solubility data across studies be resolved?
- Context : Solubility variations may arise from differences in pH, solvent polarity, or crystalline forms.
- Methodology :
Q. What strategies optimize regioselectivity in derivatization reactions of the sulfonamide group?
- Reagent selection : Use bulky bases (e.g., DBU) to direct substitution to the sulfonamide nitrogen rather than the oxazole oxygen .
- Protection/deprotection : Temporarily protect the oxazole oxygen with trimethylsilyl groups during sulfonamide alkylation .
- Monitoring : Track reaction progress via TLC (ethyl acetate/petroleum ether, 1:1) or LC-MS .
Q. How does the electronic nature of substituents on the benzo[d]oxazole core influence reactivity?
- Electron-withdrawing groups (EWGs) : Enhance sulfonamide stability but reduce nucleophilicity. For example, nitro groups decrease reactivity in SNAr reactions .
- Electron-donating groups (EDGs) : Increase susceptibility to oxidation; methoxy substituents may require protection during halogenation .
Q. What are the potential metabolic pathways, and how can metabolites be identified?
- Hypothesized pathways :
- Oxidation : Hepatic CYP450-mediated oxidation of the methyl group to a carboxylic acid.
- Sulfonamide cleavage : Hydrolysis under acidic conditions.
- Identification methods :
Methodological Guidance
Q. Designing a stability study under varying pH and temperature conditions
Q. Resolving discrepancies in biological activity data across cell lines
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
